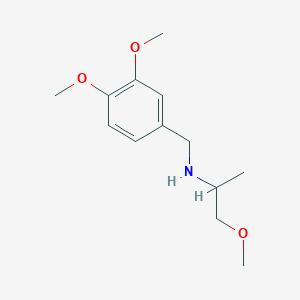

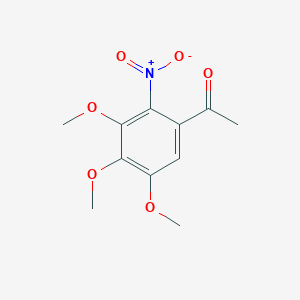

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, also known as GBR 12909, is a chemical compound that belongs to the phenethylamine family. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Comprehensive Analysis of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine Applications

Solubilizing Protective Group for Aromatic Thiolate Monolayers: The compound serves as a solubilizing protective group for the thiol moiety in aromatic thiolates. This application is crucial for the formation of self-assembled monolayers (SAMs), which are often used in various technological applications. The 3,4-dimethoxybenzyl group enhances the solubility and stability of the precursor molecules and is cleaved off during the monolayer formation, particularly at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .

Synthesis of Extended Aromatic Compounds: It acts as a stable protective group under Pd-catalyzed C-C bond formation reactions. This property is beneficial for synthesizing extended aromatic compounds, where the protective group can be removed post-synthesis without affecting the structural integrity of the final product .

Amine Nucleophile in Organic Synthesis: As an amine nucleophile, it is used to investigate the 1,4-reactivity of certain organic compounds. This application is significant in the synthesis of complex organic molecules, such as oxazoles, through tandem reaction sequences .

Enhancing Precursor Molecule Stability: The compound’s ability to stabilize precursor molecules is essential in research applications where controlled reactivity is required. This stability facilitates the handling and storage of reactive intermediates, which is a common challenge in chemical research .

Electron Transport Studies: The protective group’s stability allows for its use in studies related to electron transport through organic films. These studies are vital for understanding the electrical properties of organic materials and their potential use in electronic devices .

Surface Chemistry and Material Science: In the field of surface chemistry, the compound is used to modify surfaces at the molecular level. This modification is key to developing advanced materials with specific properties, such as hydrophobicity or catalytic activity .

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAKJPRKQTXCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386042 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

CAS RN |

137071-61-5 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)